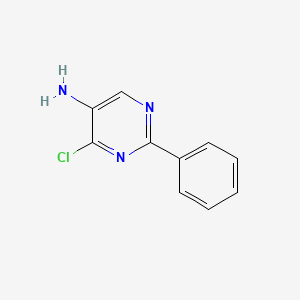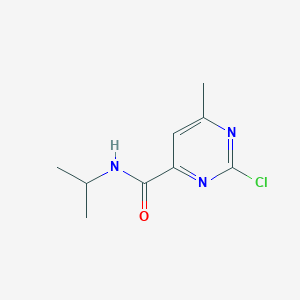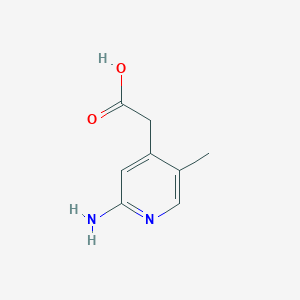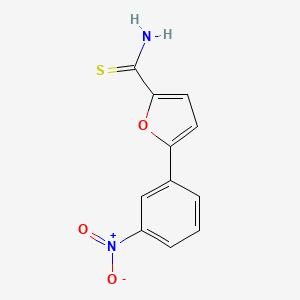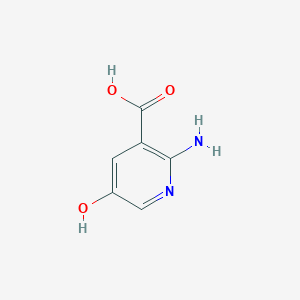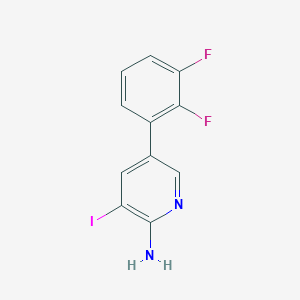![molecular formula C12H5Cl3N2O B11807512 6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807512.png)
6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-2-(2,4-ジクロロフェニル)オキサゾロ[5,4-b]ピリジンは、オキサゾール環とピリジン環が縮合した複素環式化合物です。
合成方法
合成経路と反応条件
一般的な方法の一つは、パラジウム触媒による直接C–H結合官能基化であり、これにより三環性骨格を構築し、続いてオキサゾールユニットのC-2位を官能基化することができます .
工業生産方法
この化合物の工業生産方法はあまり文献に載っていませんが、収率と純度を最適化して、研究室での合成方法をスケーラブルにしたものと考えられます。
準備方法
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed direct C–H bond functionalization, which allows for the construction of the tricyclic scaffold and subsequent functionalization at the C-2 position of the oxazole unit .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
化学反応の分析
反応の種類
6-クロロ-2-(2,4-ジクロロフェニル)オキサゾロ[5,4-b]ピリジンは、次のような様々な化学反応を起こす可能性があります。
酸化: 特定の条件下で、化合物を酸化して追加の官能基を導入することができます。
還元: 還元反応により、化合物の酸化状態を変化させることができ、反応性や性質を変化させる可能性があります。
置換: 化合物のハロゲン原子を、求核置換反応によって他の基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: 求核置換反応は、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を用いて行うことができます。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬や条件によって異なります。例えば、酸化によってヒドロキシル化誘導体が生成される場合がありますが、置換によってハロゲン位置に様々な官能基が導入される可能性があります。
科学的研究の応用
6-クロロ-2-(2,4-ジクロロフェニル)オキサゾロ[5,4-b]ピリジンは、科学研究において様々な用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、生物学的経路や相互作用の研究に使用することができます。
作用機序
6-クロロ-2-(2,4-ジクロロフェニル)オキサゾロ[5,4-b]ピリジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物の構造により、これらの標的に結合し、その機能を阻害または活性化することができます。関与する正確な経路は、特定の用途と標的によって異なります。
類似化合物との比較
類似化合物
6-クロロ-2-(2,5-ジクロロフェニル)オキサゾロ[5,4-b]ピリジン: この化合物は構造的に類似していますが、フェニル環上の置換パターンが異なります.
6-クロロ-オキサゾロ[5,4-b]ピリジン-2-アミン: C-2位に異なる官能基を持つ別の関連化合物です.
独自性
6-クロロ-2-(2,4-ジクロロフェニル)オキサゾロ[5,4-b]ピリジンは、特定の置換パターンによって、反応性や分子標的との相互作用に影響を与えるため、独自性があります。この独自性により、他の類似化合物では効果が得られない特定の用途において価値があります。
特性
分子式 |
C12H5Cl3N2O |
|---|---|
分子量 |
299.5 g/mol |
IUPAC名 |
6-chloro-2-(2,4-dichlorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H5Cl3N2O/c13-6-1-2-8(9(15)3-6)11-17-10-4-7(14)5-16-12(10)18-11/h1-5H |
InChIキー |
ZQRHVKVXESMCKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(O2)N=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dimethoxy-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11807434.png)
